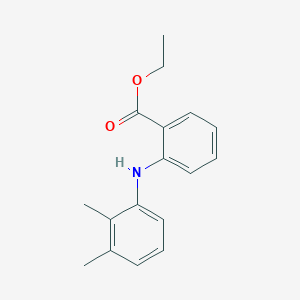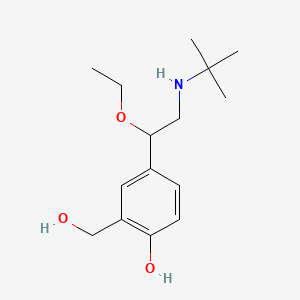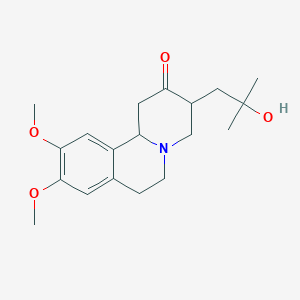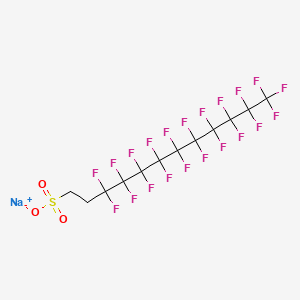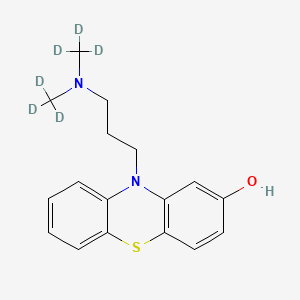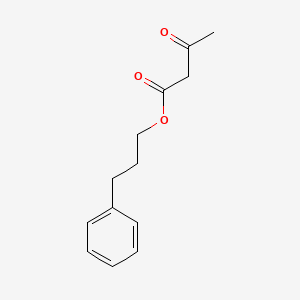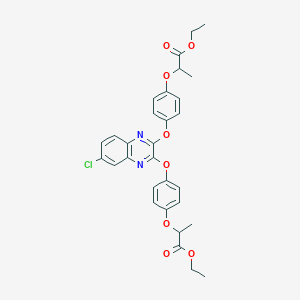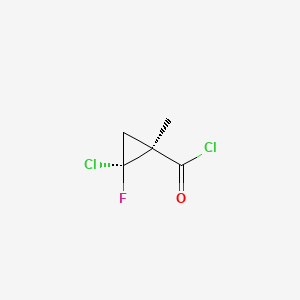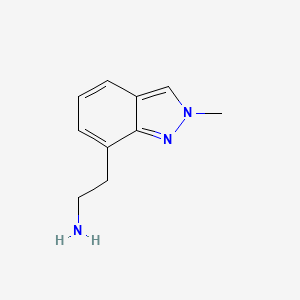
7-(2-Aminoethyl)-2-methyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Aminoethyl)-2-methyl-2H-indazole is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available indazole derivatives.
Functionalization: The indazole core is functionalized by introducing the aminoethyl group. This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the functionalization and methylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The indazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, amines, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-(2-Aminoethyl)-2-methyl-2H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-(2-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological molecules, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-(2-Aminoethyl)-2-methylquinoline: Similar in structure but with a quinoline core instead of an indazole core.
7-(2-Aminoethyl)-2-methylbenzimidazole: Features a benzimidazole core.
7-(2-Aminoethyl)-2-methylpyrrole: Contains a pyrrole ring instead of an indazole ring.
Uniqueness
7-(2-Aminoethyl)-2-methyl-2H-indazole is unique due to its specific indazole core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(2-methylindazol-7-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-7-9-4-2-3-8(5-6-11)10(9)12-13/h2-4,7H,5-6,11H2,1H3 |
Clave InChI |
NYANTKAZIYGTOG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=CC=C(C2=N1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


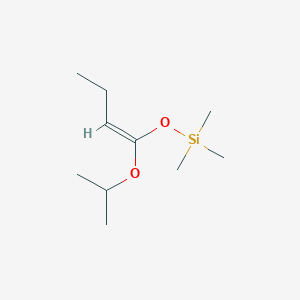
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

